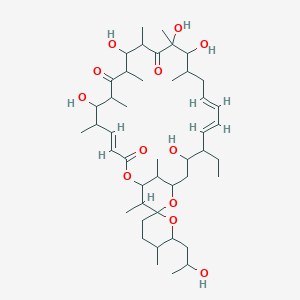
21-Hydroxy-oligomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Hydroxy Oligomycin A is a rare member of the oligomycin class of antibiotics. It was first isolated from the thermotolerant Streptomyces soil isolate S451 and is structurally distinct from other nemadectin compounds. This compound has demonstrated nematocidal, antifungal, and antitumor effects .
Preparation Methods
21-Hydroxy Oligomycin A is synthesized through a specific pathway distinct from other nemadectins. The compound is co-isolated with nemadectins from the thermotolerant Streptomyces soil isolate S451 . The preparation involves fermentation of the Streptomyces strain, followed by extraction and purification processes. The compound is soluble in ethanol, methanol, DMF, and DMSO but practically insoluble in water .
Chemical Reactions Analysis
21-Hydroxy Oligomycin A undergoes various chemical reactions, including oxidation and substitution. For instance, the Kornblum oxidation of 33-O-mesyloligomycin A by dimethyl sulfoxide leads to the formation of 33-dehydrooligomycin A . Common reagents used in these reactions include hydroxylamine and 1-aminopyridine, which yield nitrone and pyrazolo[1,5-a]pyridine derivatives, respectively . The major products formed from these reactions are derivatives of oligomycin A with modified functional groups.
Scientific Research Applications
21-Hydroxy Oligomycin A has a wide range of scientific research applications. It is used as an anticancer antibiotic, showing cytotoxicity to human colon cancer SW620 cells and inhibiting the ABC transporter efflux pump P-glycoprotein . Additionally, it prevents K-Ras plasma membrane localization, making it a potential cancer chemotherapeutic agent . The compound also exhibits weak antifungal and nematocidal activity .
Mechanism of Action
The mechanism of action of 21-Hydroxy Oligomycin A involves the inhibition of K-Ras plasma membrane localization. Ras proteins are membrane-bound GTPases that regulate cell growth, proliferation, and differentiation. Mutant forms of Ras are prominent in many human cancers. By preventing K-Ras plasma membrane localization, 21-Hydroxy Oligomycin A disrupts the function of oncogenic mutant K-Ras, thereby exerting its anticancer effects . The compound also inhibits the ABC transporter efflux pump P-glycoprotein, contributing to its cytotoxicity .
Comparison with Similar Compounds
21-Hydroxy Oligomycin A is structurally distinct from other nemadectin compounds. Similar compounds include oligomycins A-E, 21-hydroxy-oligomycin C, and 40-hydroxy-oligomycin B . These compounds share similar biological activities, such as inhibition of K-Ras plasma membrane localization and cytotoxicity to cancer cells. 21-Hydroxy Oligomycin A exhibits more selective action against mammalian tumor cell lines compared to other oligomycins.
Properties
Molecular Formula |
C45H74O12 |
|---|---|
Molecular Weight |
807.1 g/mol |
IUPAC Name |
(4E,18E,20E)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+ |
InChI Key |
SCVGLVGTMYJVOI-DKAWGFFUSA-N |
Isomeric SMILES |
CCC1/C=C/C=C/CC(C(C(C(=O)C(C(C(C(=O)C(C(C(/C=C/C(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Canonical SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



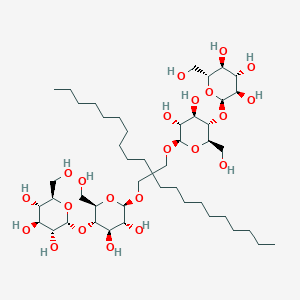
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)
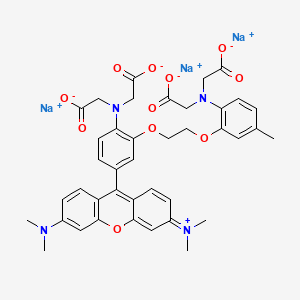

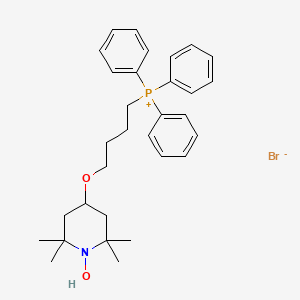

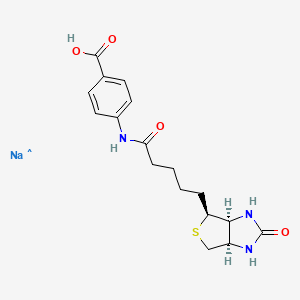
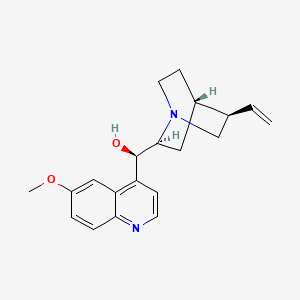
![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)
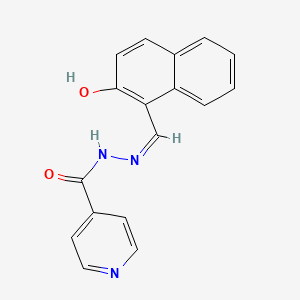
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate](/img/structure/B10769584.png)
